molecular formula C22H15FN2O3 B5168395 (E)-2-(3-fluorophenyl)-3-[2-[(3-nitrophenyl)methoxy]phenyl]prop-2-enenitrile

(E)-2-(3-fluorophenyl)-3-[2-[(3-nitrophenyl)methoxy]phenyl]prop-2-enenitrile

Cat. No.: B5168395
M. Wt: 374.4 g/mol
InChI Key: VGAKMWIICUDDDC-UNOMPAQXSA-N
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Description

(E)-2-(3-fluorophenyl)-3-[2-[(3-nitrophenyl)methoxy]phenyl]prop-2-enenitrile is an organic compound characterized by the presence of fluorine, nitro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-fluorophenyl)-3-[2-[(3-nitrophenyl)methoxy]phenyl]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the (E)-2-(3-fluorophenyl)prop-2-enenitrile intermediate: This can be achieved through a Knoevenagel condensation reaction between 3-fluorobenzaldehyde and malononitrile in the presence of a base such as piperidine.

    Coupling with 2-[(3-nitrophenyl)methoxy]phenyl]: The intermediate is then coupled with 2-[(3-nitrophenyl)methoxy]phenyl] using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-fluorophenyl)-3-[2-[(3-nitrophenyl)methoxy]phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Reduction of the nitro group: Formation of the corresponding amine.

    Oxidation: Formation of oxides or other oxidized derivatives.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-(3-fluorophenyl)-3-[2-[(3-nitrophenyl)methoxy]phenyl]prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-2-(3-fluorophenyl)-3-[2-[(3-nitrophenyl)methoxy]phenyl]prop-2-enenitrile depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The presence of functional groups such as fluorine and nitro can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(3-chlorophenyl)-3-[2-[(3-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
  • (E)-2-(3-bromophenyl)-3-[2-[(3-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
  • (E)-2-(3-methylphenyl)-3-[2-[(3-nitrophenyl)methoxy]phenyl]prop-2-enenitrile

Uniqueness

The uniqueness of (E)-2-(3-fluorophenyl)-3-[2-[(3-nitrophenyl)methoxy]phenyl]prop-2-enenitrile lies in the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

(E)-2-(3-fluorophenyl)-3-[2-[(3-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-20-8-4-7-17(13-20)19(14-24)12-18-6-1-2-10-22(18)28-15-16-5-3-9-21(11-16)25(26)27/h1-13H,15H2/b19-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAKMWIICUDDDC-UNOMPAQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC(=CC=C2)F)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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